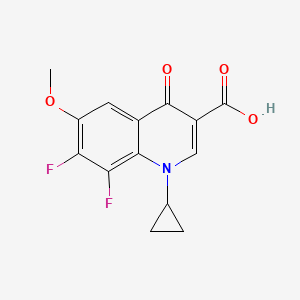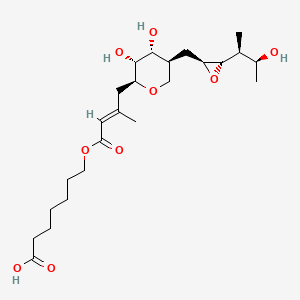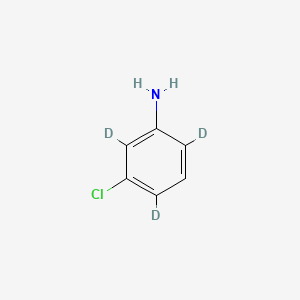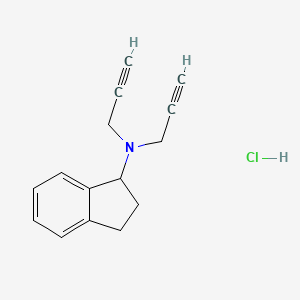
(1R,3R)-3-(4-Bromophenyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-(4-Bromophenyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromophenyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(4-Bromophenyl)cyclohexane typically involves the bromination of a suitable cyclohexane derivative. One common method is the bromination of (1R,3R)-3-phenylcyclohexane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-3-(4-Bromophenyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of (1R,3R)-3-(4-substituted phenyl)cyclohexane derivatives.
Reduction: Formation of (1R,3R)-3-phenylcyclohexane.
Oxidation: Formation of (1R,3R)-3-(4-hydroxyphenyl)cyclohexane.
Applications De Recherche Scientifique
(1R,3R)-3-(4-Bromophenyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,3R)-3-(4-Bromophenyl)cyclohexane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3R)-3-(4-Chlorophenyl)cyclohexane
- (1R,3R)-3-(4-Fluorophenyl)cyclohexane
- (1R,3R)-3-(4-Iodophenyl)cyclohexane
Uniqueness
(1R,3R)-3-(4-Bromophenyl)cyclohexane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1389859-88-4 |
|---|---|
Formule moléculaire |
C12H16BrN |
Poids moléculaire |
254.171 |
Nom IUPAC |
(1R,3R)-3-(4-bromophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2/t10-,12-/m1/s1 |
Clé InChI |
ICMCFWYAEBORIP-ZYHUDNBSSA-N |
SMILES |
C1CC(CC(C1)N)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)





